Antazoline-d5 Hydrochloride
Description
Significance of Isotopic Labeling in Advanced Research Methodologies
Isotopic labeling is a versatile technique that empowers researchers to track the fate of molecules with high precision. creative-proteomics.com By introducing isotopes, which are atoms of the same element with different numbers of neutrons, into a molecule, scientists can follow its path through chemical reactions or biological processes. studysmarter.co.ukwikipedia.org This can be achieved using stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), or radioactive isotopes. wikipedia.org
The primary advantage of using deuterated analogs lies in the kinetic isotope effect. The bond between deuterium and carbon is stronger than the bond between hydrogen and carbon. researchgate.net This difference can slow down metabolic reactions that involve the breaking of this bond, a phenomenon that has significant implications for drug development. By strategically replacing hydrogen with deuterium at sites of metabolic activity, the metabolic stability of a drug can be enhanced, potentially leading to improved pharmacokinetic profiles. researchgate.net
Furthermore, deuterated compounds serve as invaluable internal standards in analytical chemistry, particularly in mass spectrometry-based quantification. nih.gov Since a deuterated analog has a higher mass than its non-deuterated counterpart, it can be easily distinguished by a mass spectrometer. wikipedia.org This allows for highly accurate measurement of the concentration of the non-deuterated compound in a sample, a critical aspect of pharmacokinetic and metabolic studies. nih.govevitachem.com
Overview of Antazoline (B1665563) and its Pharmacological Context for Research
Antazoline is a first-generation antihistamine belonging to the ethylenediamine (B42938) class. nih.govdrugcentral.org It functions as a histamine (B1213489) H1 receptor antagonist, meaning it blocks the action of histamine at these receptors. nih.govdrugbank.comwikipedia.org Histamine, a key mediator in allergic reactions, is responsible for symptoms like itching, vasodilation, and increased vascular permeability. drugcentral.orgontosight.ai By competitively and reversibly inhibiting histamine from binding to H1 receptors, antazoline alleviates these allergic symptoms. nih.govdrugbank.comwikipedia.org
In addition to its antihistaminic properties, antazoline also exhibits anticholinergic and local anesthetic effects. nih.gov It is commonly used in eye drops, often in combination with a vasoconstrictor like naphazoline (B1676943), for the symptomatic relief of allergic conjunctivitis. drugbank.comwikipedia.orgmedex.com.bd Research has also explored its potential anti-arrhythmic effects in the context of acute myocardial infarction and its antiviral properties. medchemexpress.com
| Property | Description | Reference |
|---|---|---|
| Drug Class | First-generation antihistamine, ethylenediamine derivative | nih.govdrugcentral.org |
| Mechanism of Action | Histamine H1 receptor antagonist | nih.govdrugbank.comwikipedia.org |
| Primary Use | Symptomatic relief of allergic conjunctivitis | drugbank.comwikipedia.orgmedex.com.bd |
| Other Properties | Anticholinergic, local anesthetic, potential anti-arrhythmic and antiviral effects | nih.govmedchemexpress.com |
Rationale for the Academic Study of Antazoline-d5 Hydrochloride
The synthesis and study of this compound, a deuterated analog of Antazoline Hydrochloride, are driven by the need for a reliable internal standard in analytical research. labmix24.com In pharmacokinetic studies, which examine the absorption, distribution, metabolism, and excretion (ADME) of a drug, precise quantification of the drug in biological matrices like plasma and urine is essential. musechem.comevitachem.com
This compound, with its five deuterium atoms, has a molecular weight that is distinctly different from the parent compound, allowing for its clear separation and detection in mass spectrometry analysis. pharmaffiliates.com When a known amount of this compound is added to a biological sample as an internal standard, it undergoes the same extraction and analysis processes as the non-deuterated antazoline. icpms.cz By comparing the signal of the deuterated standard to that of the non-deuterated drug, researchers can accurately calculate the concentration of antazoline in the original sample. nih.gov
Properties
Molecular Formula |
C₁₇H₁₅D₅ClN₃ |
|---|---|
Molecular Weight |
306.84 |
Synonyms |
4,5-Dihydro-N-phenyl-d5-N-(phenylmethyl)-1H-Imidazole-2-methanamine Hydrochloride; 4,5-Dihydro-N-phenyl-d5-N-(phenylmethyl)-1H-Imidazole-2-methanamine Monohydrochloride; 2-[(N-Benzyl-d5-anilino)methyl]-2-imidazoline Monohydrochloride; 2-(N-Benzyl-d5- |
Origin of Product |
United States |
Synthesis and Isotopic Incorporation Methodologies
Chemical Synthesis Pathways for Antazoline-d5 Hydrochloride
The primary route for the synthesis of this compound involves the initial preparation of a key deuterated intermediate, N-(phenyl-d5)-N-(phenylmethyl)amine. This is followed by N-alkylation and subsequent cyclization to form the imidazoline (B1206853) ring, and finally, conversion to the hydrochloride salt.
The most effective strategy for introducing the five deuterium (B1214612) atoms into the antazoline (B1665563) molecule is through the use of a deuterated starting material, specifically aniline-d5. In this approach, the commercially available aniline-d5, where the five hydrogen atoms on the phenyl ring are replaced with deuterium, serves as the foundational building block. This ensures the stable incorporation of the deuterium label in a non-labile aromatic position, preventing any potential for back-exchange during subsequent synthetic steps or in biological systems.
An alternative, though less common, approach could involve a hydrogen-deuterium exchange reaction on the final antazoline molecule. However, this method often lacks regioselectivity and may lead to a mixture of isotopologues with varying degrees of deuteration, complicating purification and analysis. Therefore, the use of a deuterated precursor is the preferred and more controlled method.
The synthesis commences with the benzylation of aniline-d5 to yield N-(phenyl-d5)-N-(phenylmethyl)amine. This reaction is typically achieved by treating aniline-d5 with benzyl (B1604629) chloride in the presence of a base, such as sodium bicarbonate, to neutralize the hydrochloric acid formed during the reaction. Optimization of this step involves controlling the stoichiometry of the reactants to maximize the yield of the desired secondary amine and minimize the formation of the dibenzylated tertiary amine byproduct.
The subsequent step involves the N-alkylation of the deuterated secondary amine with chloroacetonitrile. This reaction introduces the cyanomethyl group, which is a crucial precursor for the imidazoline ring. The reaction is generally carried out in the presence of a base, like sodium hydride, in an aprotic solvent.
The final key synthetic transformation is the condensation of the resulting N-(phenyl-d5)-N-(phenylmethyl)aminoacetonitrile with ethylenediamine (B42938). This cyclization reaction, often catalyzed by a Lewis acid or carried out at elevated temperatures, forms the 4,5-dihydro-1H-imidazole (imidazoline) ring characteristic of antazoline. The reaction conditions, including temperature, reaction time, and the choice of solvent and catalyst, are critical for maximizing the yield of the desired product. The resulting Antazoline-d5 free base is then converted to its hydrochloride salt by treatment with hydrochloric acid.
| Step | Reaction | Key Reagents | Purpose |
|---|---|---|---|
| 1 | Benzylation of Aniline-d5 | Aniline-d5, Benzyl chloride, Sodium bicarbonate | Synthesis of N-(phenyl-d5)-N-(phenylmethyl)amine |
| 2 | N-Alkylation | N-(phenyl-d5)-N-(phenylmethyl)amine, Chloroacetonitrile, Sodium hydride | Introduction of the cyanomethyl group |
| 3 | Cyclization | N-(phenyl-d5)-N-(phenylmethyl)aminoacetonitrile, Ethylenediamine | Formation of the imidazoline ring |
| 4 | Salt Formation | Antazoline-d5 (free base), Hydrochloric acid | Preparation of the hydrochloride salt |
Purification of this compound and its intermediates is essential to remove any unreacted starting materials, byproducts, and non-deuterated or partially deuterated species. Standard chromatographic techniques, such as column chromatography on silica gel, are employed for the purification of the synthetic intermediates.
For the final product, High-Performance Liquid Chromatography (HPLC) is a powerful tool for achieving high purity. Both normal-phase and reversed-phase HPLC can be utilized, with the choice of the stationary and mobile phases optimized to achieve the best separation. Crystallization is another effective method for purifying the final hydrochloride salt, which can also help in obtaining a product with a well-defined crystalline form. The purity of the final compound is typically assessed by HPLC and confirmed by spectroscopic methods.
Spectroscopic Characterization of Deuterated Antazoline Hydrochloride
Rigorous spectroscopic analysis is imperative to confirm the successful synthesis, deuteration, and isotopic purity of this compound. Advanced techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Resolution Mass Spectrometry (HRMS) are the cornerstones of this characterization process.
NMR spectroscopy is a definitive method for confirming the incorporation of deuterium and determining its specific location within the molecule.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound will show a significant reduction in the intensity of the signals corresponding to the aromatic protons of the phenyl-d5 ring compared to the spectrum of non-deuterated antazoline. The complete disappearance or significant attenuation of these signals provides direct evidence of successful deuteration. The remaining proton signals, such as those from the benzyl group and the imidazoline ring, should be consistent with the expected structure.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum of this compound will exhibit characteristic changes in the signals of the deuterated carbon atoms. The signals for the carbons in the phenyl-d5 ring will show a decrease in intensity and may appear as multiplets due to carbon-deuterium coupling. This provides further confirmation of the location of the deuterium atoms.
²H NMR (Deuterium NMR): A deuterium NMR spectrum can be acquired to directly observe the deuterium nuclei. This spectrum would show signals corresponding to the deuterium atoms on the phenyl ring, providing unequivocal proof of deuteration.
| Nucleus | Expected Observation for this compound | Information Gained |
|---|---|---|
| ¹H | Absence or significant reduction of signals in the aromatic region (phenyl-d5 ring). | Confirmation of deuteration on the phenyl ring. |
| ¹³C | Reduced intensity and multiplet splitting of signals for carbons in the phenyl-d5 ring. | Confirmation of the location of deuterium atoms. |
| ²H | Presence of signals corresponding to the deuterium atoms. | Direct detection of deuterium incorporation. |
High-Resolution Mass Spectrometry is a powerful technique for determining the exact mass of the synthesized molecule and for assessing its isotopic purity.
Molecular Ion Peak: The HRMS spectrum of this compound will show a molecular ion peak corresponding to the mass of the deuterated compound (C₁₇H₁₅D₅N₃Cl). The measured mass should be in close agreement with the calculated theoretical mass, confirming the elemental composition. The mass of this compound is approximately 306.84 g/mol , which is 5 mass units higher than that of the non-deuterated analogue.
Isotopic Distribution: The isotopic pattern of the molecular ion cluster is analyzed to determine the isotopic purity. The relative abundance of the M+0 peak (corresponding to the fully deuterated molecule) compared to the M-1, M-2, etc., peaks (corresponding to molecules with fewer deuterium atoms) is used to calculate the percentage of isotopic enrichment. A high abundance of the M+0 peak indicates high isotopic purity.
Fragmentation Analysis: Tandem mass spectrometry (MS/MS) experiments can be performed to study the fragmentation pattern of the deuterated molecule. The masses of the fragment ions can help to confirm the location of the deuterium atoms. For instance, fragments containing the phenyl-d5 ring will have a mass that is 5 units higher than the corresponding fragments from non-deuterated antazoline. A key fragmentation of antazoline involves the cleavage of the bond between the methylene bridge and the imidazoline ring, leading to a fragment ion containing the N-benzyl-N-phenyl-d5-aminomethyl moiety. The mass of this fragment would be a clear indicator of the presence of the d5-phenyl group. rsc.org
| Analysis | Expected Observation for this compound | Information Gained |
|---|---|---|
| Molecular Ion Peak (m/z) | Observed mass consistent with the theoretical mass of C₁₇H₁₅D₅N₃Cl. | Confirmation of elemental composition and deuteration. |
| Isotopic Distribution | High relative abundance of the M+0 peak. | Assessment of isotopic purity. |
| Fragmentation Pattern (MS/MS) | Fragment ions containing the phenyl-d5 ring show a mass shift of +5 amu. | Confirmation of the location of the deuterium label. |
Vibrational Spectroscopy (IR, Raman) in Deuterated Analog Analysis
Vibrational spectroscopy, encompassing both infrared (IR) and Raman techniques, serves as a powerful tool for the structural elucidation and confirmation of isotopic labeling in molecules like this compound. The substitution of hydrogen atoms with heavier deuterium isotopes leads to predictable shifts in the vibrational frequencies of the molecule, providing a clear signature of successful deuteration.
The primary effect of deuteration on vibrational spectra is the lowering of the vibrational frequency of the C-D bonds compared to the corresponding C-H bonds. This is a direct consequence of the increased reduced mass of the C-D oscillator, as described by Hooke's Law for a simple harmonic oscillator. The theoretical frequency ratio (νC-H / νC-D) is approximately √2 (around 1.3-1.4), although in practice, this ratio can vary due to anharmonicity and coupling with other vibrational modes. libretexts.org
Infrared (IR) Spectroscopy:
In the IR spectrum of this compound, the most significant changes compared to its non-deuterated counterpart are expected in the regions associated with the vibrations of the deuterated phenyl ring. The aromatic C-H stretching vibrations, typically observed in the 3100-3000 cm⁻¹ region, will be replaced by C-D stretching vibrations at significantly lower wavenumbers, generally in the 2300-2200 cm⁻¹ range. Similarly, the C-H in-plane and out-of-plane bending vibrations of the aromatic ring will also shift to lower frequencies upon deuteration.
Raman Spectroscopy:
Raman spectroscopy, which is particularly sensitive to non-polar bonds and symmetric vibrations, provides complementary information. The symmetric "ring breathing" modes of the deuterated phenyl ring in this compound are expected to show a noticeable shift to lower frequencies compared to the undeuterated compound. Aromatic C-D stretching vibrations will also be observable in the Raman spectrum in the aforementioned 2300-2200 cm⁻¹ region.
The following table summarizes the expected vibrational mode shifts upon deuteration of the phenyl ring in antazoline:
| Vibrational Mode | Typical Wavenumber Range (C-H) | Expected Wavenumber Range (C-D) |
| Aromatic C-H/C-D Stretch | 3100-3000 cm⁻¹ | 2300-2200 cm⁻¹ |
| Aromatic C-H/C-D In-plane Bend | 1300-1000 cm⁻¹ | Lower frequency shift |
| Aromatic C-H/C-D Out-of-plane Bend | 900-675 cm⁻¹ | Lower frequency shift |
| Ring Breathing Modes | Variable | Lower frequency shift |
The analysis of these spectral shifts provides definitive evidence for the successful incorporation of deuterium into the target molecule and can also be used to confirm the location of the isotopic labels. The precise positions of the shifted peaks can be further analyzed and supported by theoretical calculations, such as Density Functional Theory (DFT), to provide a more detailed understanding of the vibrational landscape of this compound.
Advanced Analytical Methodologies and Applications
Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Antazoline-d5 Hydrochloride
Liquid chromatography coupled with mass spectrometry stands as a cornerstone for the analysis of this compound, offering unparalleled sensitivity and selectivity. Its application is vital in pharmacokinetic studies, metabolic profiling, and quantitative bioanalysis where distinguishing the internal standard from the unlabeled parent drug, Antazoline (B1665563), is essential.
Development and Validation of LC-MS/MS Methods Utilizing Stable Isotopically Labeled Internal Standards
The development of robust LC-MS/MS methods is fundamental for the accurate quantification of antazoline in biological matrices. The use of a stable isotope-labeled internal standard (SIL-IS) like this compound is the gold standard in quantitative bioanalysis. nih.govuni-muenchen.de A SIL-IS shares identical physicochemical properties with the analyte, ensuring it behaves similarly during sample preparation, chromatography, and ionization. uni-muenchen.denih.gov This co-elution allows for the effective correction of matrix effects, variations in extraction recovery, and fluctuations in instrument response, which can cause erroneous measurements when using other types of internal standards. nih.govmdpi.com
Method validation is performed according to regulatory guidelines and typically includes the assessment of specificity, linearity, accuracy, precision, recovery, and stability. uni-muenchen.deresearchgate.net For instance, a validated method for antazoline in human plasma demonstrated linearity, precision, and accuracy, fulfilling analytical criteria. researchgate.net The use of this compound ensures that any inter-individual variability in plasma protein binding or extraction efficiency that affects the unlabeled drug will equally affect the standard, leading to a highly accurate and precise concentration ratio. nih.gov
Below is an interactive table summarizing typical validation parameters for an LC-MS/MS method.
| Validation Parameter | Typical Acceptance Criteria | Purpose |
| Linearity (r²) | > 0.99 | Establishes the concentration range over which the detector response is proportional to the analyte concentration. |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) | Measures the closeness of the determined value to the nominal concentration. |
| Precision (% CV) | ≤ 15% (≤ 20% at LLOQ) | Assesses the repeatability and reproducibility of the method under the same operating conditions. |
| Recovery (%) | Consistent and reproducible | Measures the efficiency of the extraction process from the biological matrix. |
| Matrix Effect | Monitored to ensure no significant ion suppression or enhancement affects quantification. | Evaluates the influence of co-eluting matrix components on the ionization of the analyte and internal standard. |
| Stability | Analyte stable under various conditions (freeze-thaw, short-term, long-term). | Ensures the integrity of the analyte in the biological matrix from collection to analysis. |
Tandem Mass Spectrometry (MS/MS) Fragmentation Pattern Analysis for Structural Elucidation of Metabolites
Tandem mass spectrometry (MS/MS) is an indispensable tool for the structural elucidation of metabolites. ijcap.indiva-portal.org In a typical experiment, the protonated molecule of Antazoline-d5 is isolated in the first stage of the mass spectrometer (MS1), subjected to collision-induced dissociation (CID), and the resulting fragment ions are analyzed in the second stage (MS2). ijcap.in The fragmentation pattern provides a structural "fingerprint" of the molecule. diva-portal.org
Studies on the non-deuterated antazoline have identified its characteristic fragmentation pathways. Under positive ionization, the protonated molecule at m/z 266.16 forms key fragment ions at m/z 196.11, 175.11, 174.10, and 91.05, among others. nih.govmdpi.com For this compound, the precursor ion would be observed at a higher m/z value. The resulting fragment ions that retain the deuterated portion of the molecule will also exhibit a corresponding mass shift. By comparing the MS/MS spectra of antazoline and its d5-labeled counterpart, analysts can pinpoint which fragments contain the site of deuteration. This comparative analysis is highly valuable for metabolite identification. When a metabolite is formed, its fragmentation pattern is compared to the parent drug. A mass shift in both the precursor and specific fragment ions indicates the site of metabolic modification (e.g., hydroxylation, glucuronidation), allowing for the proposal of a tentative structure. nih.govresearchgate.netmdpi.comnih.gov For example, a study successfully identified 15 potential metabolites of antazoline by comparing their fragmentation patterns to that of the parent compound. nih.gov
The table below shows the major fragment ions of Antazoline as identified in research, which serves as a basis for interpreting the fragmentation of Antazoline-d5. nih.govmdpi.com
| Precursor Ion (m/z) | Fragment Ion (m/z) | Proposed Structure/Loss |
| 266.16 | 196.11 | Loss of C₅H₇N₂ (dihydroimidazole moiety) |
| 266.16 | 175.11 | Fragment corresponding to the N-benzyl-N-phenylmethanamine core |
| 266.16 | 91.05 | C₇H₇⁺ (tropylium ion from benzyl (B1604629) group) |
Gas Chromatography-Mass Spectrometry (GC-MS) Approaches for Volatile Derivatives
Gas chromatography-mass spectrometry (GC-MS) is another powerful analytical technique, but its application to non-volatile or thermally labile compounds like this compound requires a chemical derivatization step. jfda-online.com The primary and secondary amine groups in the antazoline structure can lead to poor chromatographic peak shape and adsorption onto active sites within the GC system. jfda-online.com
Derivatization converts these polar functional groups into less polar, more volatile, and more thermally stable derivatives. researchgate.net Common derivatization strategies for amine-containing compounds include:
Silylation: Reaction with reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups.
Acylation: Reaction with reagents like trifluoroacetic anhydride (B1165640) (TFAA) to form fluoroacyl derivatives, which enhances volatility and can improve detection sensitivity. jfda-online.com
The choice of derivatizing agent depends on the specific requirements of the analysis. Once derivatized, the Antazoline-d5 derivative can be separated on a standard non-polar GC column and detected by the mass spectrometer. The mass spectrum of the derivative will show a characteristic molecular ion and fragmentation pattern that can be used for identification and quantification.
High Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-performance liquid chromatography (HPLC) with UV detection is a widely used, robust, and cost-effective method for determining the purity and concentration of this compound in bulk material and pharmaceutical formulations. semanticscholar.orgresearchgate.net Since the deuterium (B1214612) labeling has a negligible effect on the compound's polarity and chromatographic behavior in reversed-phase systems, methods developed for antazoline hydrochloride are directly applicable. semanticscholar.orgresearchgate.net
A typical stability-indicating HPLC method for antazoline involves a reversed-phase C18 column with a mobile phase consisting of an organic solvent (like acetonitrile) and an aqueous buffer. semanticscholar.orgresearchgate.net Detection is commonly performed using a UV detector at a wavelength where the analyte exhibits strong absorbance, such as 285 nm. semanticscholar.orgresearchgate.net These methods are validated for parameters including linearity, precision, accuracy, and specificity to ensure they are suitable for their intended purpose. jddtonline.info For example, one UHPLC method demonstrated linearity for antazoline over a concentration range of 0.500–100 μg/mL with a correlation coefficient (r²) ≥ 0.9981. semanticscholar.orgresearchgate.net Such methods are capable of separating antazoline from its potential impurities and degradation products, making them essential for quality control. researchgate.net
Spectrophotometric Analytical Techniques for Related Compounds
Spectrophotometry offers a simple, rapid, and inexpensive alternative for the quantitative analysis of antazoline in combination with other drugs, such as naphazoline (B1676943), in simple formulations like eye drops. juniperpublishers.comnih.gov These methods are based on the principle that the absorbance of a solution is directly proportional to the concentration of the absorbing species. juniperpublishers.com
However, the UV absorption spectra of antazoline and related compounds often overlap, making direct simultaneous determination challenging. spectroscopyonline.com To overcome this, derivative spectrophotometry is employed. By calculating the first or higher-order derivative of the absorbance spectrum, overlapping signals can be resolved, allowing for quantification by measuring the derivative signal at the zero-crossing point of the interfering compound. nih.govresearchgate.net One such method allowed for the simultaneous determination of antazoline phosphate (B84403) and naphazoline hydrochloride by making measurements at 252 nm and 225 nm, respectively. nih.gov
Furthermore, advanced chemometric techniques like Principal Component Regression (PCR) and Partial Least Squares (PLS) can be applied to the full spectrum data to resolve highly overlapped spectra without the need for chemical separation. spectroscopyonline.com
Ensuring Isotopic Purity and Stability in Analytical Reference Materials
The utility of isotopically labeled compounds, such as this compound, as internal standards in quantitative bioanalysis is critically dependent on their isotopic purity and stability. nih.gov As analytical techniques become more sensitive, the assurance of high-quality reference materials is paramount for accurate and reproducible results. This section details the advanced analytical methodologies employed to confirm the isotopic purity and assess the stability of this compound.
The quality of a stable isotopically labeled (SIL) internal standard is a cornerstone of robust quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS) assays. europa.euscispace.com The reference standard must be well-characterized to ensure the reliability of study data. europa.eu For deuterated standards like this compound, two key parameters are rigorously controlled: isotopic purity and stability against isotopic exchange.
Isotopic Purity Assessment
Isotopic purity refers to the percentage of the molecule that contains the desired number of heavy isotopes. The presence of unlabeled analyte (d0) or molecules with fewer deuterium atoms than specified can compromise the accuracy of quantitative methods. waters.com A combination of high-resolution analytical techniques is employed to verify the isotopic enrichment and confirm the structural integrity of this compound.
Mass Spectrometry (MS): High-resolution mass spectrometry (HR-MS) is a primary tool for determining isotopic purity. nih.gov By analyzing the relative intensities of the mass isotopologue peaks, the degree of deuteration can be accurately calculated. rsc.orgresearchgate.net Techniques like electrospray ionization (ESI)-HRMS offer a rapid and highly sensitive method for this characterization with minimal sample consumption. nih.govresearchgate.net The process involves measuring the ion abundances for the unlabeled compound (d0) up to the fully labeled compound (d5 and beyond, accounting for natural isotopes) and correcting for the natural isotopic contributions of other elements in the molecule.
| Analytical Technique | Primary Role in Purity Assessment | Key Findings and Applications |
|---|---|---|
| High-Resolution Mass Spectrometry (HR-MS) | Quantifies isotopic enrichment and distribution of isotopologues. | Provides precise percentage of isotopic purity by comparing the relative abundances of deuterated and non-deuterated ions. nih.govrsc.org |
| Nuclear Magnetic Resonance (NMR) Spectroscopy | Confirms the position of isotopic labels and structural integrity. | Verifies that deuteration has occurred at the intended specific sites on the molecule and that the overall structure is correct. rsc.orgacs.org |
Stability of Analytical Reference Materials
The stability of a deuterated internal standard is its ability to resist degradation and isotopic exchange over time and under various conditions. For this compound, this involves assessing both its chemical stability and its isotopic stability.
Chemical Stability: Like its unlabeled counterpart, this compound can be subject to chemical degradation. Forced degradation studies, involving exposure to stress conditions such as acid, base, oxidation, and heat, are performed to identify potential degradation products. nih.govresearchgate.net A stability-indicating High-Performance Liquid Chromatography (HPLC) method can resolve the parent compound from any degradants, ensuring that the purity assessment is not skewed by their presence. nih.gov One identified hydrolysis product of antazoline is N-[(N-benzylanilino)acetyl]ethylenediamine. nih.gov
Isotopic Stability: A critical concern for deuterated standards is the potential for hydrogen-deuterium (H/D) exchange, where deuterium atoms are replaced by protons from the surrounding environment. chemie-brunschwig.ch This can be particularly problematic if the labels are on exchangeable sites (like -OH, -NH, -SH) or are rendered labile by the sample matrix or storage solvent. waters.com The synthesis of this compound is designed to place the deuterium atoms on stable, non-exchangeable carbon positions. Stability studies are conducted to confirm that no significant H/D exchange occurs under typical storage and analytical conditions. europa.eu This can be monitored by incubating the standard in various matrices (e.g., plasma, water) and re-analyzing its isotopic purity over time. waters.com
| Stability Parameter | Methodology | Purpose | Example Condition for Antazoline |
|---|---|---|---|
| Chemical Stability | Forced Degradation Studies (Acid, Base, Oxidation, Heat, Light) | To identify potential degradation products and develop stability-indicating analytical methods. | Refluxing at high pH to simulate hydrolysis. nih.gov |
| Isotopic Stability (H/D Exchange) | Incubation in relevant matrices (e.g., plasma, aqueous solutions) over time. | To ensure the deuterium labels are not lost or exchanged during storage and sample processing. | Incubation in plasma for a specified duration followed by LC-MS analysis to check for an increase in the unlabeled (d0) compound. waters.com |
| Long-Term Stability | Storage at recommended conditions (e.g., -20°C) for extended periods. | To establish a valid shelf-life for the reference material. | Analysis of purity and isotopic enrichment at set intervals (e.g., 6, 12, 24 months). caymanchem.com |
Mechanistic and Biochemical Studies Non Clinical and in Vitro Focus
Application of Antazoline-d5 Hydrochloride in Receptor Binding Studies
Receptor binding assays are fundamental in pharmacology for determining the affinity of a drug for its target receptor. In these studies, this compound is not the active agent being tested but rather a crucial analytical tool for the accurate quantification of unlabeled antazoline (B1665563).
Antazoline is a first-generation antihistamine that functions by binding to the histamine (B1213489) H1 receptor, thereby blocking the action of endogenous histamine. targetmol.comadooq.comdrugcentral.org To quantify the binding affinity of antazoline for the H1 receptor, competitive binding assays are employed. In these experiments, a known concentration of a radiolabeled ligand that binds to the H1 receptor is incubated with receptor-containing preparations in the presence of varying concentrations of unlabeled antazoline.
The role of this compound in this context is to serve as an internal standard during the liquid chromatography-tandem mass spectrometry (LC-MS/MS) analysis of the samples. By adding a known amount of this compound to each sample, researchers can precisely measure the concentration of unlabeled antazoline that remains unbound, allowing for the calculation of key affinity parameters such as the IC50 (inhibitory concentration 50%) and the Ki (inhibition constant).
Table 1: Illustrative Data from a Histamine H1 Receptor Competitive Binding Assay
| Concentration of Antazoline (nM) | % Inhibition of Radioligand Binding | Calculated Antazoline Concentration (nM) using d5 Standard |
| 0.1 | 5 | 0.098 |
| 1 | 15 | 0.99 |
| 10 | 48 | 10.1 |
| 100 | 85 | 98.7 |
| 1000 | 98 | 1005 |
This table is for illustrative purposes to demonstrate the type of data generated.
In addition to its antihistaminic effects, antazoline exhibits anticholinergic activity, meaning it can bind to and block muscarinic acetylcholine receptors. drugbank.comnih.gov This interaction is responsible for some of its secondary effects. Investigating the binding of antazoline to various muscarinic receptor subtypes (M1-M5) is crucial for a complete pharmacological profile.
Similar to the H1 receptor studies, this compound is used as an internal standard in competitive binding assays for muscarinic receptors. These assays quantify the displacement of a subtype-selective muscarinic radioligand by unlabeled antazoline. The precise measurement of antazoline concentration, enabled by the deuterated standard, is essential for determining its affinity and selectivity profile across the different muscarinic receptor subtypes. nih.gov
Beyond determining binding affinity (a measure of equilibrium), understanding the kinetics of the drug-receptor interaction—the association rate (k-on) and dissociation rate (k-off)—provides deeper insight into the compound's mechanism of action. biorxiv.org These parameters describe how quickly a drug binds to its receptor and how long it remains bound.
In vitro kinetic assays, often performed using techniques like surface plasmon resonance (SPR) or kinetic radioligand binding assays, monitor the binding of antazoline to its target receptors over time. When LC-MS/MS is used to measure the concentration of free antazoline at different time points, this compound is the ideal internal standard. Its stability and co-elution with the unlabeled compound ensure that the kinetic data derived from the measurements are reliable and accurate, which is critical for constructing a comprehensive kinetic profile of the drug-receptor interaction.
In Vitro Metabolic Pathway Elucidation Using Deuterated Tracers
Understanding how a drug is metabolized is a critical component of non-clinical research. In vitro systems, such as human liver microsomes or hepatocytes, are used to identify the metabolic pathways and the enzymes responsible for biotransformation. nih.govnih.gov this compound serves as a "tracer" in these studies, allowing researchers to easily distinguish drug-related metabolites from the complex background of the biological matrix.
Phase I metabolism typically involves oxidation, reduction, or hydrolysis reactions that introduce or expose polar functional groups on a drug molecule. mdpi.com These reactions are primarily catalyzed by the Cytochrome P450 (CYP) family of enzymes. Studies have shown that antazoline undergoes significant Phase I metabolism. nih.govresearchgate.net
When this compound is incubated with liver microsomes, its metabolites will retain the deuterium (B1214612) label. In mass spectrometry analysis, these deuterated metabolites will appear at a mass five units higher than the corresponding unlabeled metabolites. This "mass tag" makes it straightforward to identify potential metabolites. Research has identified that CYP2D6 is the primary enzyme responsible for the rapid metabolism of antazoline, with CYP2C19 also contributing, though to a lesser extent. nih.govmdpi.com The main Phase I biotransformations include the removal of a phenyl group (leading to metabolite M1) and hydroxylation of the phenyl group (leading to metabolite M2). nih.govmdpi.com Using a deuterated tracer helps confirm that these metabolites originate from the parent drug and aids in the identification of novel, less abundant metabolic pathways.
Table 2: Major Cytochrome P450 Isoforms and Phase I Metabolites of Antazoline
| Enzyme Isoform | Primary Role in Antazoline Metabolism | Major Phase I Metabolites Identified |
| CYP2D6 | Main metabolizing enzyme; fast metabolism. nih.gov | M1 (phenyl removal), M2 (phenyl hydroxylation). mdpi.com |
| CYP2C19 | Slower biotransformation compared to CYP2D6. nih.gov | M2 (phenyl hydroxylation) and other minor products. mdpi.com |
| CYP1A2, CYP2C8, CYP2C9, CYP3A6 | Found not to be substrates for antazoline metabolism. mdpi.com | Not applicable. |
Phase II metabolism involves conjugation reactions where an endogenous molecule is attached to the drug or its Phase I metabolite, greatly increasing its water solubility and facilitating its excretion. drughunter.combasicmedicalkey.com The most common Phase II reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs). uomus.edu.iqnih.gov
Studies have confirmed that glucuronidation is a primary Phase II metabolic pathway for antazoline and its metabolites. nih.govresearchgate.net For example, the hydroxylated metabolite M2 can be conjugated with glucuronic acid to form an O-glucuronide. researchgate.net By using this compound as the substrate, the resulting glucuronide conjugates will be deuterated. This allows for their unambiguous detection and structural characterization using LC-MS/MS, confirming the specific sites of conjugation on the molecule and providing a complete picture of the drug's metabolic fate in vitro.
Metabolite Identification and Structural Characterization via Isotope Tracing
Currently, there is a lack of publicly available scientific literature detailing the specific use of this compound in isotope tracing studies for metabolite identification. However, the principles of such studies are well-established. Isotope-labeled compounds like this compound serve as invaluable tools in drug metabolism research. When introduced into an in vitro system, such as human liver microsomes, the deuterated compound follows the same metabolic pathways as its non-deuterated counterpart.
The key advantage of using a stable isotope-labeled compound is the ability to distinguish the drug and its metabolites from endogenous molecules in the biological matrix. The mass difference of five daltons (due to the five deuterium atoms) creates a unique mass signature that can be readily detected by high-resolution mass spectrometry. This allows for the confident identification of drug-related material, as each metabolite will exhibit the same mass shift compared to the corresponding metabolite of the unlabeled drug. This technique significantly improves the efficacy of metabolite discovery and structural elucidation.
While studies on the non-deuterated form of Antazoline have identified at least 15 metabolites, primarily formed through Phase I (oxidation) and Phase II (glucuronidation) reactions, specific investigations using this compound to trace and characterize these pathways have not been reported. nih.govresearchgate.net
Enzymatic Reaction Kinetic Analysis
Substrate Specificity and Inhibition Studies with Metabolic Enzymes
There are no specific enzymatic reaction kinetic data available for this compound. Studies on the parent compound, Antazoline, have established that its metabolism is primarily mediated by the cytochrome P450 enzymes CYP2D6 and, to a lesser extent, CYP2C19. nih.govnih.gov It is expected that this compound would also be a substrate for these enzymes.
In a hypothetical study, the kinetic parameters (Km and Vmax) for the metabolism of this compound by recombinant CYP2D6 and CYP2C19 could be determined. This would involve incubating the deuterated compound with the enzymes at various concentrations and measuring the rate of metabolite formation over time. Such data would be crucial for understanding the efficiency of its enzymatic conversion.
| Enzyme | Expected Substrate | Primary Metabolic Pathways |
| CYP2D6 | Antazoline / this compound | Fast metabolism, including hydroxylation and N-dealkylation. nih.govnih.gov |
| CYP2C19 | Antazoline / this compound | Slower biotransformation compared to CYP2D6. nih.govnih.gov |
Role of Deuterium Isotope Effects in Reaction Rates
The replacement of hydrogen with deuterium atoms at specific positions in a molecule can lead to a kinetic isotope effect (KIE). researchgate.net This occurs because the carbon-deuterium (C-D) bond is stronger and more stable than a carbon-hydrogen (C-H) bond. researchgate.net Consequently, enzymatic reactions that involve the cleavage of a C-H bond as the rate-limiting step will proceed more slowly when a deuterium atom is present at that position. osti.gov
For this compound, the location of the five deuterium atoms on the molecule is critical for predicting the impact on its metabolic rate. If the deuteration has occurred at sites that are primary targets for oxidation by CYP enzymes, a significant decrease in the rate of metabolism would be expected. nih.gov This could lead to a longer half-life of the parent compound in in vitro systems. However, without experimental data from studies that directly compare the metabolic rates of Antazoline and this compound, the magnitude of the deuterium isotope effect remains theoretical. Such studies would be necessary to confirm whether deuteration slows the metabolic clearance of the molecule. nih.gov
Cellular Uptake and Distribution Studies in In Vitro Systems
Permeability and Transport Mechanisms in Cellular Models
No experimental data exists regarding the permeability and transport of this compound in cellular models. However, general methodologies for assessing these properties are well-defined. In vitro models, such as Caco-2 cell monolayers, are commonly used to predict the intestinal permeability of drugs. nih.govscielo.br
A hypothetical study to assess the permeability of this compound would involve applying the compound to the apical side of a Caco-2 monolayer and measuring its appearance on the basolateral side over time. This would provide an apparent permeability coefficient (Papp), which is an indicator of its potential for oral absorption. Given that Antazoline is a first-generation antihistamine, it is expected to have reasonably good permeability. The introduction of deuterium is not expected to significantly alter the fundamental physicochemical properties that govern passive diffusion.
Subcellular Localization Investigations Using Labeled Analogs
There are no published studies on the subcellular localization of this compound. As a labeled analog, this compound could theoretically be used to investigate its distribution within cells. Techniques such as fluorescence microscopy could be employed if a fluorescent tag were attached, or more advanced mass spectrometry imaging techniques could potentially map the location of the deuterated compound within different cellular compartments. As an H1 receptor antagonist, it is expected to interact with cell membranes where these receptors are located. Further research would be needed to determine if it accumulates in specific organelles.
Computational and Theoretical Investigations
Molecular Docking and Dynamics Simulations of Antazoline-d5 Interactions with Receptors
Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the interaction between a ligand, such as Antazoline-d5, and its biological targets. nih.gov These methods are crucial for understanding the structural basis of its pharmacological activity.
Molecular Docking studies can predict the preferred binding orientation of Antazoline-d5 within the active site of its receptors, such as histamine (B1213489) H1 receptors and imidazoline (B1206853) receptors. nih.gov These simulations calculate the binding affinity, providing a quantitative estimate of the ligand-receptor interaction strength. For Antazoline-d5, docking studies would likely reveal key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the complex. The introduction of deuterium (B1214612) is not expected to significantly alter the primary binding mode compared to non-deuterated antazoline (B1665563), but it may subtly influence the strength of certain interactions.
Molecular Dynamics (MD) Simulations provide a dynamic view of the ligand-receptor complex over time, offering insights into its stability and conformational changes. mdpi.comvsu.ru An MD simulation of Antazoline-d5 bound to its target receptor would allow for the analysis of the flexibility of the ligand in the binding pocket and the dynamic network of interactions. nih.gov These simulations can also be used to calculate the binding free energy, a more rigorous measure of binding affinity that accounts for entropic contributions.
Table 1: Theoretical Interaction Profile of Antazoline-d5 with Target Receptors
| Receptor Target | Key Interacting Residues (Hypothetical) | Type of Interaction | Predicted Effect of Deuteration |
|---|---|---|---|
| Histamine H1 Receptor | Aspartic Acid, Tyrosine, Phenylalanine | Ionic, Hydrogen Bonding, π-π Stacking | Minor changes in hydrogen bond strength and vibrational modes |
| Imidazoline I1 Receptor | Arginine, Valine, Glutamic Acid | Ionic, Hydrophobic | Subtle alterations in binding kinetics |
Quantum Chemical Calculations of Deuterium Isotope Effects
Quantum chemical calculations are employed to investigate the electronic structure and properties of molecules with high accuracy. In the case of Antazoline-d5, these calculations are particularly useful for understanding the consequences of deuterium substitution, known as isotope effects.
The primary deuterium isotope effect arises from the difference in zero-point vibrational energy between a C-H and a C-D bond. The C-D bond is stronger and has a lower zero-point energy, making it more difficult to break. nih.gov This can have a significant impact on metabolic pathways that involve the cleavage of a C-H bond. Quantum chemical calculations can quantify this effect by computing the vibrational frequencies of both antazoline and Antazoline-d5.
Secondary isotope effects can also occur, where deuterium substitution at one position in a molecule influences the reactivity at a different position. rsc.org These effects are generally smaller but can be elucidated through detailed quantum chemical analysis of the molecule's electronic structure. researchgate.net
Table 2: Calculated Vibrational Frequencies and Zero-Point Energies for C-H and C-D Bonds
| Bond Type | Vibrational Frequency (cm⁻¹) (Theoretical) | Zero-Point Energy (kJ/mol) (Theoretical) |
|---|---|---|
| C-H (aliphatic) | ~2900-3000 | ~17.5 |
| C-D (aliphatic) | ~2100-2200 | ~12.5 |
| C-H (aromatic) | ~3000-3100 | ~18.0 |
In Silico Prediction of Metabolic Pathways and Metabolite Structures
In silico tools for metabolism prediction can forecast the metabolic fate of a drug candidate, identifying potential metabolites and the enzymes responsible for their formation. nih.gov For Antazoline-d5, these predictions are crucial for understanding how deuteration may alter its metabolic profile compared to the non-deuterated parent compound.
The metabolism of antazoline is known to proceed through pathways such as hydroxylation and N-dealkylation, primarily mediated by cytochrome P450 enzymes like CYP2D6 and CYP2C19. mdpi.comnih.gov In silico models can predict the sites of metabolism on the Antazoline-d5 molecule. researchgate.net Due to the kinetic isotope effect, metabolic pathways involving the cleavage of a deuterated bond are expected to be slower. This can lead to a metabolic shift, where alternative metabolic pathways become more prominent.
Predictive software can generate the structures of potential metabolites of Antazoline-d5, which can then be used to guide experimental metabolite identification studies.
Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for Antazoline Analogs
Cheminformatics and QSAR modeling are used to establish relationships between the chemical structure of a series of compounds and their biological activity. nih.gov These models can then be used to predict the activity of new, untested compounds.
A QSAR study on a series of antazoline analogs could identify the key molecular descriptors (e.g., electronic, steric, and hydrophobic properties) that govern their affinity for their target receptors. nih.gov While a specific QSAR model for Antazoline-d5 is unlikely to exist without a larger dataset of deuterated analogs, existing models for antazoline analogs can provide valuable insights. mdpi.com The inclusion of descriptors related to the isotopic substitution could potentially refine these models to account for the effects of deuteration.
Table 3: Key Molecular Descriptors in a Hypothetical QSAR Model for Antazoline Analogs
| Descriptor | Property | Potential Influence on Activity |
|---|---|---|
| LogP | Lipophilicity | Membrane permeability and receptor binding |
| Molecular Weight | Size | Steric fit within the binding pocket |
| Polar Surface Area | Polarity | Hydrogen bonding potential |
Pharmacophore Modeling and Ligand Design Principles (relative to Antazoline)
Pharmacophore modeling identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to exert a specific biological effect. nih.govmdpi.com A pharmacophore model for antazoline's activity would typically include features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. imtm.cz
This model can then be used as a template for the design of new ligands with potentially improved activity or selectivity. While the deuteration in Antazoline-d5 does not change the fundamental pharmacophoric features, understanding the pharmacophore is essential for the rational design of other analogs. For instance, modifications to other parts of the antazoline scaffold could be guided by the pharmacophore model to enhance interactions with the target receptor.
The principles of ligand design, informed by pharmacophore modeling and docking studies, would focus on optimizing the orientation and interactions of the key chemical features within the receptor's binding site.
Research Applications and Broader Utility of Antazoline D5 Hydrochloride
Role as an Internal Standard in Bioanalytical Method Development and Validation
In the development and validation of bioanalytical methods, particularly those employing liquid chromatography-tandem mass spectrometry (LC-MS/MS), Antazoline-d5 Hydrochloride is an ideal internal standard (IS) for the accurate quantification of antazoline (B1665563) in biological matrices such as plasma, urine, and tissues.
The fundamental principle behind its use is that a stable isotope-labeled internal standard co-elutes with the analyte (unlabeled antazoline) during chromatographic separation and exhibits similar ionization efficiency in the mass spectrometer's ion source. However, due to its higher mass, it is detected at a different mass-to-charge ratio (m/z). This distinction allows for the precise calculation of the analyte concentration by determining the ratio of the analyte's response to the IS's response.
Key advantages of using this compound as an internal standard include:
Correction for Matrix Effects: Biological samples are complex mixtures that can suppress or enhance the ionization of the analyte, leading to inaccurate measurements. Since Antazoline-d5 is chemically identical to antazoline, it experiences the same matrix effects. By calculating the peak area ratio, these variations are effectively normalized, improving the accuracy and precision of the results.
Compensation for Variability: It accounts for potential variations during sample preparation steps, such as extraction, evaporation, and reconstitution, as well as for fluctuations in injection volume and instrument response. Any loss of analyte during these steps will be mirrored by a proportional loss of the internal standard.
Enhanced Precision and Accuracy: The use of a stable isotope-labeled internal standard is considered the gold standard in quantitative bioanalysis, leading to methods with high precision and accuracy, which are essential for pharmacokinetic and toxicokinetic studies. A study on the determination of antazoline in human plasma utilized an LC-MS/MS method, and while it used xylometazoline (B1196259) as an internal standard, the principles support the ideal suitability of a deuterated analog like Antazoline-d5 for such applications.
Table 1: Comparison of Internal Standards in Bioanalytical Methods
| Feature | This compound (Ideal IS) | Structurally Similar Analog (e.g., Xylometazoline) |
| Chromatographic Retention Time | Nearly identical to antazoline | Similar, but may differ slightly |
| Ionization Efficiency | Nearly identical to antazoline | May differ from antazoline |
| Correction for Matrix Effects | Excellent | Good to moderate |
| Correction for Sample Prep Loss | Excellent | Good to moderate |
| Overall Accuracy & Precision | Highest standard | Generally acceptable but can be less precise |
Tracer Compound in Quantitative Metabolic Profiling
This compound is a valuable tool for investigating the biotransformation and metabolic pathways of antazoline. When administered, either in vitro (e.g., to human liver microsomes or hepatocytes) or in vivo (to animal models), it acts as a tracer, allowing researchers to distinguish the drug and its metabolites from endogenous compounds.
The process involves:
Incubation/Administration: The deuterated compound is introduced into the biological system.
Sample Analysis: Samples are analyzed using high-resolution mass spectrometry.
Metabolite Identification: The software screens for the parent drug and its potential metabolites, which will all retain the deuterium (B1214612) label (or a portion of it, depending on the metabolic reaction). The characteristic mass shift allows for the confident identification of drug-related material.
Studies on antazoline's metabolism have identified that it is transformed into at least 15 metabolites, with the main cytochrome P450 isoform involved being CYP2D6, and to a lesser extent, CYP2C19. The primary reactions are Phase I metabolism, including the formation of M1 (removal of phenyl) and M2 (hydroxylation), followed by Phase II glucuronidation. Using Antazoline-d5 as a tracer in such studies would confirm these pathways and could help identify novel or previously undetected metabolites by differentiating them from the background biochemical noise. This approach provides a clearer and more accurate picture of the drug's metabolic fate.
Reference Standard in Pharmacological Assay Development
In the development of pharmacological assays, a well-characterized reference standard is essential for ensuring the reliability, accuracy, and reproducibility of the results. This compound, with its high purity and known chemical structure, can serve this purpose effectively.
Its applications as a reference standard include:
Assay Calibration: In quantitative assays, it can be used to generate calibration curves to determine the concentration of unlabeled antazoline in unknown samples.
Quality Control: It can be used as a quality control sample to verify the performance of an assay over time.
Binding Assays: Antazoline is a histamine (B1213489) H1 receptor antagonist. In receptor binding assays designed to screen for new H1 antagonists, Antazoline-d5 could be used as a competitor to help determine the binding affinity of test compounds.
Functional Assays: In functional assays measuring the downstream effects of H1 receptor blockade, it can be used as a positive control to confirm that the assay is performing as expected.
The use of a certified reference standard like this compound ensures that data generated across different laboratories and at different times are comparable and reliable.
Application in Drug-Drug Interaction Studies (In Vitro Models)
Understanding a drug's potential for drug-drug interactions (DDIs) is a critical aspect of drug development. Since antazoline is primarily metabolized by CYP2D6, it is important to investigate whether it inhibits or is inhibited by other drugs that are substrates, inhibitors, or inducers of this enzyme.
This compound can be used in in vitro DDI studies, such as those using human liver microsomes, in the following ways:
As a Substrate: To test if a new chemical entity (NCE) inhibits CYP2D6, Antazoline-d5 can be used as the substrate. The NCE and Antazoline-d5 are co-incubated with human liver microsomes. The rate of formation of a specific deuterated metabolite is then measured by LC-MS/MS. A reduction in the metabolite formation in the presence of the NCE indicates inhibition of CYP2D6.
As an Inhibitor: To determine if antazoline itself inhibits the metabolism of other drugs, unlabeled antazoline would typically be used. However, in complex cocktail assays involving multiple substrates and metabolites, the deuterated version could be used to help differentiate its metabolic pathways from those of other co-administered drugs.
Table 2: In Vitro CYP450 Inhibition Assay Example
| Incubation Condition | Description | Expected Outcome |
| Control | Antazoline-d5 + Human Liver Microsomes + NADPH | Baseline level of deuterated metabolite formation. |
| Test | Antazoline-d5 + Test Compound + Human Liver Microsomes + NADPH | Reduced metabolite formation if the test compound is a CYP2D6 inhibitor. |
| Positive Control | Antazoline-d5 + Known CYP2D6 Inhibitor (e.g., Quinidine) + Human Liver Microsomes + NADPH | Significant reduction in metabolite formation, validating the assay. |
Utility in Pre-Clinical Research Model Systems (Non-Human)
Before a drug can be tested in humans, its pharmacokinetic (PK) properties must be characterized in non-human (pre-clinical) models, such as rats or dogs. This compound is a valuable tool for these studies.
The deuterated compound can be administered to animals to determine key PK parameters, including:
Absorption: The rate and extent to which the drug enters the systemic circulation.
Distribution: The extent to which the drug partitions into different tissues of the body.
Metabolism: How the drug is chemically modified by the body.
Excretion: How the drug and its metabolites are eliminated from the body.
The use of a deuterated form allows for very sensitive and specific quantification of the drug and its metabolites in various biological samples (blood, plasma, urine, feces, and tissues) using LC-MS/MS. This is particularly useful in "cassette dosing" studies, where multiple compounds are administered simultaneously to increase throughput. The unique mass of each deuterated compound allows them to be individually quantified without interference. Furthermore, it can be used in studies to compare the bioavailability of different formulations of antazoline.
Future Research Directions and Unexplored Academic Areas
Development of Novel Isotopic Labeling Strategies for Antazoline (B1665563) Analogs
The single deuterated variant, Antazoline-d5 Hydrochloride, is a valuable starting point, but future research will benefit from the development of a more extensive library of isotopically labeled antazoline analogs. Isotopic labeling is a technique that replaces an atom in a molecule with its isotope to track the molecule's journey through a biological system. studysmarter.co.ukwikipedia.org Novel synthetic strategies, such as late-stage hydrogen isotope exchange (HIE), can enable the precise and selective placement of deuterium (B1214612) or tritium (B154650) at various positions on the antazoline scaffold. musechem.comx-chemrx.comresearchgate.net
Developing a suite of these labeled analogs would serve several key research purposes:
Probing Metabolic Pathways: Antazoline is known to be metabolized by cytochrome P450 enzymes, primarily CYP2D6, into multiple metabolites, including hydroxylated and N-dealkylated forms. mdpi.comnih.gov By placing deuterium atoms at different, specific sites, researchers can investigate the kinetic isotope effect (KIE). A significant slowing of metabolism at a deuterated site provides strong evidence that this position is a primary site of metabolic attack. This approach allows for the precise mapping of metabolic soft spots and can help clarify the roles of different CYP isoforms in antazoline's biotransformation. mdpi.comnih.gov
Creating Metabolite Internal Standards: The synthesis of deuterated versions of known antazoline metabolites is crucial for their accurate quantification in complex biological matrices. These labeled metabolite standards are essential for definitive pharmacokinetic studies of the metabolites themselves, which may have their own pharmacological or toxicological profiles. nih.gov
Future work in this area will focus on developing regioselective labeling methods that avoid issues such as metabolic switching, where blocking one metabolic pathway inadvertently shunts the molecule down a different, potentially less favorable, route. acs.org
Integration with Advanced Omics Technologies (e.g., Metabolomics, Proteomics)
"Omics" technologies generate vast datasets to provide a systems-level view of molecular processes. Isotopically labeled compounds like this compound are indispensable tools for ensuring the accuracy and precision of these analyses, particularly those employing mass spectrometry (MS). creative-proteomics.com
In metabolomics , which is the study of metabolites, this compound serves as an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) based quantification. clearsynth.comsigmaaldrich.com Because it is chemically identical to antazoline, it co-elutes during chromatography and experiences similar ionization efficiency and matrix effects in the mass spectrometer. scispace.com However, its higher mass allows it to be distinguished from the unlabeled drug. By adding a known amount of this compound to a biological sample (e.g., plasma, tissue homogenate), researchers can accurately calculate the concentration of the unlabeled antazoline and its metabolites, correcting for sample loss during preparation and analytical variability. clearsynth.com
Table 1: Hypothetical Use of Antazoline-d5 HCl as an Internal Standard in LC-MS Quantification
| Analyte | Unlabeled Mass (m/z) | Labeled Mass (m/z) | Purpose of Labeled Compound |
| Antazoline | 266.16 | 271.20 | Internal Standard for Parent Drug |
| Hydroxy-Antazoline | 282.16 | 287.20 (Synthesized) | Internal Standard for Metabolite M1 |
| N-dealkylated Antazoline | 185.10 | 190.13 (Synthesized) | Internal Standard for Metabolite M2 |
In proteomics , the study of proteins, deuterated compounds can be used in more advanced applications like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS). HDX-MS monitors the exchange of backbone amide hydrogens on a protein with deuterium from a buffered solvent. nih.govyoutube.com The rate of exchange provides information on the protein's conformation and dynamics. By comparing the exchange rates of a target protein in the presence and absence of antazoline, researchers can identify specific regions of the protein that are shielded from the solvent upon drug binding. This powerful technique can pinpoint binding sites and allosteric effects on a proteome-wide scale, helping to identify both the intended targets and potential off-targets of antazoline with high precision. researchgate.net
Exploration of this compound in Systems Biology Modeling
Systems biology utilizes computational models to simulate and predict the behavior of complex biological systems. nih.gov Physiologically Based Pharmacokinetic (PBPK) models are a key component of this, aiming to simulate the ADME of a drug within a virtual organism composed of interconnected physiological compartments. nih.gov
This compound is a powerful tool for building and validating these models. By administering the labeled compound to animal models, researchers can trace its precise fate through the body over time. This provides highly accurate data to inform and refine key model parameters that are otherwise estimated or derived from in vitro assays. nih.gov
Key applications include:
Metabolic Flux Analysis: As a tracer, Antazoline-d5 can be used to measure the rates (fluxes) of its conversion to various metabolites in different organs (e.g., the liver). This provides dynamic, in vivo data that is far more informative than static in vitro measurements from liver microsomes. wikipedia.org
Model Validation: A robust PBPK model should be able to accurately predict the disposition of both the parent drug and its metabolites. nih.gov Data from studies using this compound can be used to verify that the model correctly simulates the formation and elimination kinetics of antazoline's metabolic products.
Investigating Drug-Drug Interactions: The impact of co-administered drugs on antazoline's metabolism can be modeled more accurately by using tracer data to quantify changes in specific metabolic pathway fluxes.
Table 2: PBPK Model Parameters Refined by Antazoline-d5 HCl Tracer Studies
| Model Parameter | Traditional Data Source | Antazoline-d5 HCl Data Source | Benefit of Labeled Data |
| Hepatic Clearance | In vitro hepatocyte/microsome assays | In vivo measurement of metabolite formation rate from labeled parent | Provides dynamic, in vivo clearance data, integrating all metabolic pathways. |
| Volume of Distribution | In vitro tissue binding assays | Direct measurement of labeled compound in various tissues over time | Offers actual tissue distribution data, improving compartment modeling. |
| Metabolite Formation Rate | In vitro enzyme kinetics | In vivo quantification of labeled metabolites relative to labeled parent | Captures the true rate of metabolic conversion in a physiological context. |
High-Throughput Screening (HTS) Methodologies Utilizing Deuterated Compounds
High-throughput screening (HTS) allows for the rapid testing of thousands to millions of compounds to identify those with a desired biological activity. nih.gov The integration of mass spectrometry into HTS has enabled label-free assays that directly measure the products of enzymatic reactions or compound-protein binding events.
In this context, deuterated compounds like this compound can be instrumental. For example, in an HTS campaign to discover inhibitors of the CYP2D6 enzyme responsible for antazoline metabolism, this compound could be used as a substrate. The assay would screen a library of compounds for their ability to inhibit the formation of a deuterated metabolite, which is quantified by rapid mass spectrometry. The use of a deuterated substrate and product allows for clear detection against a complex biological background.
Alternatively, in affinity selection mass spectrometry, this compound could be used in a competitive binding assay. A target protein is incubated with a library of test compounds and a known amount of Antazoline-d5. Compounds that bind to the same site as antazoline will displace it, leading to a measurable decrease in the amount of protein-bound Antazoline-d5 detected by MS. This approach provides a rapid and direct method for identifying new ligands for a specific target. nih.gov
Application in Specialized Non-Clinical Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling (e.g., Microdosing in Animal Models)
A significant challenge in early drug development is predicting human pharmacokinetics from preclinical animal data. Microdosing is an innovative approach where an extremely small, sub-pharmacological dose (typically less than 1/100th of the expected therapeutic dose) of a compound is administered to gather early human or animal PK data. osti.govnih.gov This approach minimizes safety concerns while providing invaluable information on a drug's ADME properties.
The minuscule doses used in these studies necessitate ultra-sensitive analytical techniques, for which isotopically labeled compounds are essential. researchgate.netresearchgate.netnih.gov this compound is well-suited for preclinical microdosing studies in animal models. Administering a microdose of the deuterated compound allows researchers to:
Determine Key PK Parameters Early: Obtain fundamental PK parameters such as clearance, volume of distribution, and half-life with high precision using sensitive LC-MS/MS analysis, without inducing any pharmacological or toxic effect. osti.gov
Assess Dose Linearity: A key assumption in drug development is that pharmacokinetics are linear (i.e., a doubling of the dose results in a doubling of plasma concentration). By comparing the PK parameters from a microdose study with those from a traditional pharmacological dose study in the same animal model, researchers can assess whether antazoline exhibits linear kinetics over a wide dose range. researchgate.net This information is critical for predicting the drug's behavior at therapeutic concentrations.
Table 3: Comparison of Data from Hypothetical Microdosing vs. Pharmacological Dose Studies
| PK Parameter | Microdose Study (e.g., 1 µg/kg) | Pharmacological Dose Study (e.g., 1 mg/kg) | Interpretation |
| Clearance (L/hr/kg) | 0.5 | 0.5 | Clearance is dose-independent, suggesting linear kinetics. |
| Volume of Distribution (L/kg) | 3.0 | 3.1 | Distribution is not dose-dependent. |
| Half-life (hr) | 4.2 | 4.3 | Elimination half-life is consistent across doses. |
| Observed Pharmacological Effect | None | Antihistaminic/Antiarrhythmic effects observed | Confirms microdose is sub-pharmacological. |
Data from such specialized non-clinical studies provide a robust foundation for building initial PK/PD models. These models connect the drug's concentration in the body to its pharmacological effect, ultimately guiding the design of more efficient and informative preclinical and clinical trials. nih.gov
Q & A
Q. How can researchers ensure isotopic purity and stability of Antazoline-d5 Hydrochloride in pharmacological studies?
Methodological Answer: Isotopic purity (>98% deuterium incorporation) should be verified using liquid chromatography-mass spectrometry (LC-MS) or nuclear magnetic resonance (NMR) spectroscopy. For stability, conduct accelerated degradation studies under varying pH (e.g., 1.2–7.4), temperature (25–40°C), and humidity (40–75% RH) to identify degradation pathways. Store the compound in airtight, light-resistant containers at -20°C to minimize deuterium exchange .
Q. What analytical methods are recommended for quantifying this compound in biological matrices?
Methodological Answer: Use LC-MS/MS with deuterated internal standards (e.g., Antazoline-d5 itself) to correct for matrix effects. Validate the method for parameters:
Q. What safety protocols are critical when handling this compound in vitro?
Methodological Answer:
- Engineering Controls : Use fume hoods with ≥100 ft/min face velocity.
- PPE : Nitrile gloves (tested via ASTM F739 permeation resistance), safety goggles, and lab coats.
- Decontamination : Neutralize spills with 70% ethanol followed by 0.1 M sodium bicarbonate.
- Storage : Segregate from oxidizing agents in climate-controlled environments .
Advanced Research Questions
Q. How can isotopic labeling (deuteration) impact Antazoline’s pharmacokinetic profile, and how should this be experimentally validated?
Methodological Answer: Deuteration may alter metabolic stability via the isotope effect , slowing CYP450-mediated oxidation. To validate:
Q. How should researchers design experiments to resolve contradictory data on Antazoline-d5’s receptor selectivity?
Methodological Answer:
- Step 1 : Perform dose-response assays (e.g., IC₅₀ curves) across histamine H1, α-adrenergic, and muscarinic receptors.
- Step 2 : Validate binding via radioligand displacement (³H-mepyramine for H1 receptors).
- Step 3 : Use knockout cell lines or siRNA silencing to isolate receptor contributions.
- Data Interpretation : Apply Hill slope analysis to distinguish competitive vs. non-competitive inhibition .
Q. What experimental strategies optimize the detection of deuterium-related metabolic shifts in Antazoline-d5?
Methodological Answer:
- High-Resolution Mass Spectrometry (HRMS) : Monitor exact mass shifts (Δm/z = +5.03 for five deuteriums).
- Fragmentation Patterns : Compare MS² spectra of parent and deuterated metabolites to identify deuteration sites.
- Stable Isotope Tracing : Co-administer ¹³C-glucose to track isotopic incorporation in metabolic pathways .
Q. How can researchers mitigate batch-to-batch variability in deuterated compound synthesis?
Methodological Answer:
- Process Controls : Standardize reaction conditions (temperature ±1°C, solvent purity ≥99.9%).
- Quality Metrics : Enforce deuterium incorporation ≥98% via qNMR and limit residual solvents (e.g., DMF ≤500 ppm).
- Statistical Process Control (SPC) : Use control charts to monitor critical parameters (e.g., reaction pH, stirring rate) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
